molecular formula C29H16N2O10 B11103443 4-(4-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid CAS No. 339059-85-7

4-(4-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid

Cat. No.: B11103443
CAS No.: 339059-85-7
M. Wt: 552.4 g/mol
InChI Key: UTGWFUSSCONHOU-UHFFFAOYSA-N
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Description

4-(4-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings, nitro groups, and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoindole Core: This step involves the condensation of phthalic anhydride with an amine derivative to form the isoindole structure.

    Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reactions: The nitrophenyl group is introduced via a coupling reaction, often using reagents like palladium catalysts in a Suzuki or Heck coupling.

    Final Assembly: The phenoxy and carboxylic acid groups are introduced through etherification and carboxylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Reduction of Nitro Group: 4-(4-{5-[(3-aminophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid.

    Substitution Products: Various halogenated or nitrated derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules could lead to the development of new therapeutic agents.

Industry

In materials science, the compound can be used in the synthesis of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-{5-[(3-aminophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid: A reduced form with an amino group instead of a nitro group.

    4-(4-{5-[(3-chlorophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid: A halogenated derivative.

Uniqueness

The presence of both nitro and carboxylic acid groups in 4-(4-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid provides unique reactivity and binding properties, distinguishing it from similar compounds. This dual functionality allows for versatile applications in various fields of research and industry.

Biological Activity

The compound 4-(4-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid (CAS Number: 339059-85-7) is a complex organic molecule characterized by multiple functional groups, including a dicarboxylic acid moiety and an isoindole derivative. Its intricate structure suggests potential biological activities that warrant detailed investigation.

Structural Features

The molecular formula for this compound is C18H15N1O5C_{18}H_{15}N_{1}O_{5}. The presence of a nitrophenyl group enhances its reactivity and biological activity. The compound's structure includes:

  • Dicarboxylic acid functional groups : Implicated in various biochemical interactions.
  • Isoindole core : Known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities. The specific biological effects of this compound may vary based on its structural modifications and the presence of substituents.

Potential Biological Activities

  • Anticancer Activity : Compounds with isoindole structures have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : The nitrophenyl group can interact with enzymes, potentially leading to inhibition of specific pathways.

The mechanism of action for this compound likely involves:

  • Binding to protein targets : The compound can interact with specific sites on proteins, affecting their function.
  • Modulation of signaling pathways : By influencing pathways such as apoptosis or cell cycle regulation, the compound may exert therapeutic effects.

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
Dimethyl 4-[2-[3-nitrophenyl]methylamino]phenoxy]benzene-1,2-dicarboxylateContains nitrophenyl and dicarboxylic acid groupsFocused on potential pharmaceutical applications
4-MorpholineethanamineMorpholine ring structureDifferent pharmacological profile
5-Aminoisoindole derivativesIsoindole core with amino substitutionsVarying biological activities

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds in various biological contexts:

  • Anticancer Studies : Research has shown that isoindole derivatives can inhibit tumor growth in vitro and in vivo models. For instance, compounds exhibiting structural similarities to our target compound have been reported to induce apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Activity : A study evaluating the antimicrobial properties of phenolic compounds revealed that derivatives similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition have highlighted the potential of nitrophenyl-substituted compounds to act as competitive inhibitors for various enzymes involved in metabolic pathways.

Properties

CAS No.

339059-85-7

Molecular Formula

C29H16N2O10

Molecular Weight

552.4 g/mol

IUPAC Name

4-[4-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]phenoxy]phthalic acid

InChI

InChI=1S/C29H16N2O10/c32-25(15-2-1-3-18(12-15)31(39)40)16-4-10-21-23(13-16)27(34)30(26(21)33)17-5-7-19(8-6-17)41-20-9-11-22(28(35)36)24(14-20)29(37)38/h1-14H,(H,35,36)(H,37,38)

InChI Key

UTGWFUSSCONHOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC(=C(C=C5)C(=O)O)C(=O)O

Origin of Product

United States

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